molecular formula C11H14O2S B12577873 Propanoic acid, 3-[(4-methylphenyl)thio]-, methyl ester CAS No. 197247-43-1

Propanoic acid, 3-[(4-methylphenyl)thio]-, methyl ester

Cat. No.: B12577873
CAS No.: 197247-43-1
M. Wt: 210.29 g/mol
InChI Key: IIUVCODBTXABTG-UHFFFAOYSA-N
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Description

Propanoic acid, 3-[(4-methylphenyl)thio]-, methyl ester is an organic compound with the molecular formula C11H14O2S It is a derivative of propanoic acid where the hydrogen atom of the carboxyl group is replaced by a methyl ester group, and the hydrogen atom of the alpha carbon is replaced by a 4-methylphenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-[(4-methylphenyl)thio]-, methyl ester typically involves the esterification of 3-[(4-methylphenyl)thio]propionic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-[(4-methylphenyl)thio]propionic acid+methanolacid catalystpropanoic acid, 3-[(4-methylphenyl)thio]-, methyl ester+water\text{3-[(4-methylphenyl)thio]propionic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-[(4-methylphenyl)thio]propionic acid+methanolacid catalyst​propanoic acid, 3-[(4-methylphenyl)thio]-, methyl ester+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and catalysts, along with precise control of temperature and pressure, ensures the efficient production of the ester.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-[(4-methylphenyl)thio]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Propanoic acid, 3-[(4-methylphenyl)thio]-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanoic acid, 3-[(4-methylphenyl)thio]-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylthiophenyl)propionic acid
  • 3-(4-Hydroxyphenyl)propionic acid
  • 3-(4-Cyanophenyl)propionic acid

Uniqueness

Propanoic acid, 3-[(4-methylphenyl)thio]-, methyl ester is unique due to the presence of the 4-methylphenylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are desired.

Properties

CAS No.

197247-43-1

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

methyl 3-(4-methylphenyl)sulfanylpropanoate

InChI

InChI=1S/C11H14O2S/c1-9-3-5-10(6-4-9)14-8-7-11(12)13-2/h3-6H,7-8H2,1-2H3

InChI Key

IIUVCODBTXABTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)OC

Origin of Product

United States

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